

An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Pyrimidyl)piperazine hydrochloride

Cat. No.: B1586782

[Get Quote](#)

An Essential Scaffold in Modern Neuroscience Drug Discovery

Foreword

In the landscape of medicinal chemistry and neuropharmacology, certain molecular scaffolds emerge as foundational pillars for entire classes of therapeutic agents. 1-(2-Pyrimidyl)piperazine, particularly in its hydrochloride salt form (CAS Number: 94021-22-4), stands as a quintessential example of such a structure. Far more than a mere synthetic intermediate, this compound is a pharmacologically active entity and a critical metabolite of several clinically significant drugs.^[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of **1-(2-Pyrimidyl)piperazine hydrochloride**. We will delve into its physicochemical properties, synthesis, analytical characterization, and pivotal role in the pharmacology of central nervous system (CNS) agents, moving beyond simple procedural descriptions to elucidate the underlying scientific principles and their practical implications in the laboratory and clinic.

Core Molecular Profile and Physicochemical Characteristics

1-(2-Pyrimidyl)piperazine hydrochloride, with the chemical formula $C_8H_{13}ClN_4$, is the hydrochloride salt of the parent compound 1-(2-Pyrimidyl)piperazine (1-PP).^[2] The

hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical research and development.^[3]

The structure is characterized by a piperazine ring, a versatile pharmacophore, linked to a pyrimidine ring. This arrangement is fundamental to its biological activity, providing a precise geometry for interaction with specific receptor targets.^[4]

Table 1: Physicochemical Properties of 1-(2-Pyrimidyl)piperazine and its Hydrochloride Salt

Property	1-(2-Pyrimidyl)piperazine (Free Base)	1-(2-Pyrimidyl)piperazine hydrochloride	Reference(s)
CAS Number	20980-22-7	94021-22-4	[2] [4]
Molecular Formula	C ₈ H ₁₂ N ₄	C ₈ H ₁₃ ClN ₄	[2] [5]
Molecular Weight	164.21 g/mol	200.67 g/mol	[2] [5]
Appearance	Clear yellow liquid after melting	White to light yellow/orange crystalline powder	[3] [4]
Melting Point	32-34 °C	250-251.5 °C (decomposes)	[4] [6]
Boiling Point	277 °C	Not Applicable	[5]
Density	1.158 g/mL at 25 °C	Not Available	[5]
Solubility	Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2)	Water soluble	[3] [7]

Note: Data for the free base is included for a comprehensive understanding of the parent molecule.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of 1-(2-pyrimidyl)piperazine is a cornerstone for the production of numerous active pharmaceutical ingredients (APIs). While several methods exist, the most common industrial approach involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperazine.^[8]

Optimized Synthesis Protocol

A patented method highlights an efficient and scalable process.^[9] This approach focuses on using N-Boc-piperazine in a condensation reaction with 2-chloro-pyrimidine, followed by hydrolysis under acidic conditions. This strategy offers the advantage of minimizing the formation of di-substituted byproducts, a common issue in direct reactions with piperazine, thereby improving yield and purity.^[9]

Step-by-Step Methodology:

- Condensation: N-Boc-piperazine is reacted with 2-chloro-pyrimidine in an aqueous solvent under basic conditions. The use of water as a solvent is a significant improvement over traditional methods that use chlorinated solvents like chloroform, making the process more environmentally friendly and cost-effective.^[9]
- Hydrolysis: The resulting 1-(2-pyrimidine)-4-Boc-piperazine is then hydrolyzed using an acid to remove the Boc protecting group, yielding the desired 1-(2-pyrimidyl)piperazine.
- Salt Formation: The final product is then converted to its hydrochloride salt.

This method is noted for its simple reaction process, reduced impurities, and suitability for industrial-scale production.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(2-Pyrimidyl)piperazine hydrochloride | C8H13ClN4 | CID 2818457 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbino.com]
- 5. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-Pyrimidyl)piperazine hydrochloride | 78069-54-2 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586782#1-2-pyrimidyl-piperazine-hydrochloride-cas-number-94021-22-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

